

Melting point reference standards for 6-Chloro-5-iodopyrimidin-4-ol

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Compound of Interest

Compound Name: 6-Chloro-5-iodopyrimidin-4-ol

CAS No.: 1384431-15-5

Cat. No.: B1436808

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Title: Melting Point Reference Standards & Characterization Guide: **6-Chloro-5-iodopyrimidin-4-ol**

Executive Summary For researchers and drug development professionals working with **6-Chloro-5-iodopyrimidin-4-ol** (CAS 1384431-15-5), accurate melting point (MP) determination is a critical quality attribute (CQA).[1] As a halogenated pyrimidine intermediate, this compound exhibits specific thermal behaviors—including tautomerism and potential decomposition—that render standard capillary methods insufficient without rigorous calibration.[1]

This guide compares the performance of Capillary Melting Point (routine QC) versus Differential Scanning Calorimetry (DSC) (definitive characterization) and defines the correct Pharmacopeial Reference Standards required to calibrate your apparatus for this specific temperature range.

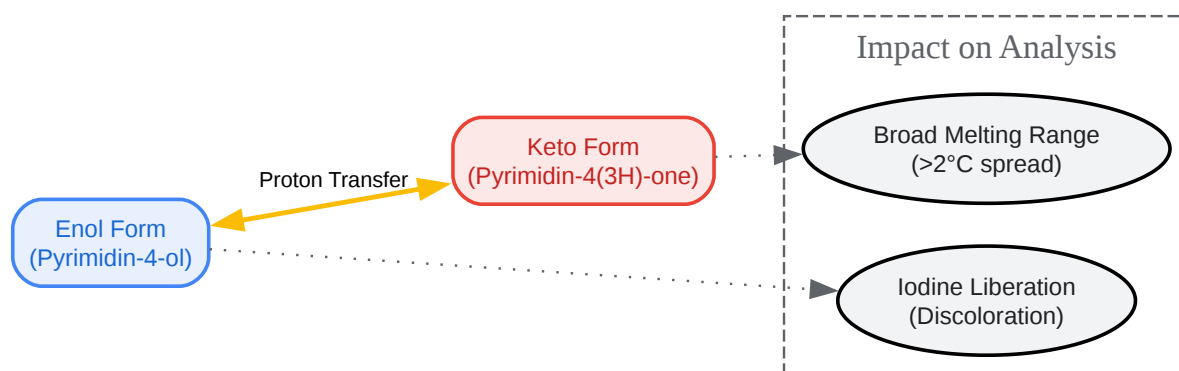
Part 1: The Physicochemical Challenge

6-Chloro-5-iodopyrimidin-4-ol is not a simple solid.[1][2] It exists in a tautomeric equilibrium between the enolic (-ol) and ketonic (-one) forms.[1] This equilibrium significantly impacts

thermal behavior, often resulting in a broad melting range rather than a sharp point.[1] Furthermore, the iodine-carbon bond is thermally labile, leading to potential decomposition (discoloration) near the melting event (~200°C range).[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the structural flux that complicates thermal analysis.



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Figure 1: Tautomeric equilibrium between the hydroxy- and oxo- forms of the pyrimidine core, influencing lattice energy and melting behavior.[1]

Part 2: Comparative Analysis of Analytical Methods

To characterize this compound, you must choose between routine throughput (Capillary) and thermodynamic accuracy (DSC).[1]

Table 1: Method Performance Comparison

Feature	Method A: Capillary Melting Point	Method B: Differential Scanning Calorimetry (DSC)
Primary Utility	Routine QC, Identity Confirmation	Purity Determination, Polymorph Screening
Detection Principle	Visual (Phase change: Solid Liquid)	Enthalpic (Heat flow: Endothermic event)
Handling Decomposition	Poor: Visual darkening obscures the "clear point." ^[1]	Excellent: Distinguishes melting () from decomposition ().
Precision	1.0 – 2.0 °C	0.1 – 0.5 °C
Required Reference Standard	USP/EP Calibrants (e.g., Caffeine)	Indium (for T) & Zinc (for Enthalpy)
Recommendation	Use for Batch Release only.	Use for Primary Characterization & Reference Standard Qualification.

Part 3: Selecting the Correct Reference Standards

Since "6-Chloro-5-iodopyrimidin-4-ol" does not have its own USP RS, you must calibrate your instrument using bracketed standards.^[1] The expected melting range for this class of compounds is typically 180°C – 230°C.^[1]

Do NOT use Benzoic Acid (MP 122°C) as your primary calibrant; it is too far below the target range, leading to extrapolation errors.^[1]

Recommended Calibration Standards (USP/EP Traceable)

- Sulfanilamide: MP 165.0°C (Lower Bracket)

- Caffeine: MP 236.0°C (Upper Bracket) – Critical for this compound.[1]
- Anthracene: MP 216.0°C (Target Proximity) – Ideal "Goldilocks" standard.[1]

Part 4: Experimental Protocols

Protocol A: Instrument Calibration (Self-Validating System)

Before testing the sample, validate the system performance.[1]

- Selection: Choose USP Caffeine RS (Lot F or current).[1]
- Preparation: Grind the standard into a fine powder. Fill three capillaries to a height of 3mm. [1] Compact by tapping (packing density affects heat transfer).[1]
- Ramp Rate: Set the apparatus to ramp at 1.0°C/min starting from 220°C.
- Validation Criteria: The mean melting point must fall within 235.0°C – 237.0°C.
 - If Pass: Proceed to sample testing.[1]
 - If Fail: Recalibrate the sensor offset.[1]

Protocol B: Characterization of 6-Chloro-5-iodopyrimidin-4-ol[1]

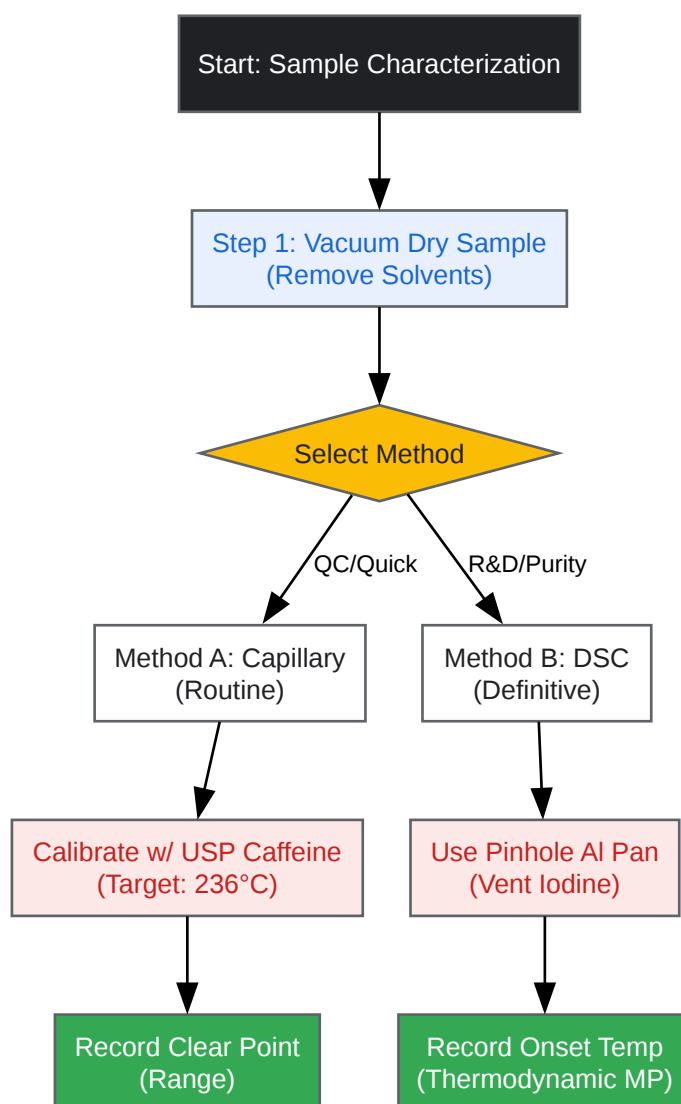
- Drying: Dry the sample at 40°C under vacuum (20 mbar) for 4 hours to remove residual solvent (solvents depress MP).
- DSC Setup (Preferred):
 - Weigh 2–4 mg into an Aluminum Pan (Crimped, Pinhole lid). Note: The pinhole allows escaping iodine gas to vent, preventing pan deformation.
 - Purge: Nitrogen at 50 mL/min.[1]
 - Ramp: 10°C/min to 150°C, then 2°C/min to 250°C.[1]

- Data Interpretation:
 - Record

(Extrapolated Onset Temperature).[1] This is the thermodynamic melting point.[1]
 - Ignore the peak maximum (

) as it is dependent on sample mass.[1]
 - Watch for an exothermic event immediately following the endotherm (indicative of decomposition).[1]

Workflow Diagram: Qualification Logic



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Figure 2: Decision matrix for selecting the appropriate characterization path based on data needs.

References

- National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 136034041, 6-Chloro-5-methylpyrimidin-4(1H)-one (Analogous Structure).[1] Retrieved from [\[Link\]](#)
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Sources

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